molecular formula C12H14FN3S B10926232 (2E)-2-(1-cyclopropylethylidene)-N-(4-fluorophenyl)hydrazinecarbothioamide

(2E)-2-(1-cyclopropylethylidene)-N-(4-fluorophenyl)hydrazinecarbothioamide

Cat. No.: B10926232
M. Wt: 251.33 g/mol
InChI Key: OVZJWODREFQSFQ-OVCLIPMQSA-N
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Description

2-[(E)-1-CYCLOPROPYLETHYLIDENE]-N~1~-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-CYCLOPROPYLETHYLIDENE]-N~1~-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-CYCLOPROPYLETHYLIDENE]-N~1~-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-[(E)-1-CYCLOPROPYLETHYLIDENE]-N~1~-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-1-CYCLOPROPYLETHYLIDENE]-N~1~-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

2-[(E)-1-CYCLOPROPYLETHYLIDENE]-N~1~-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific structural features, such as the presence of a cyclopropyl group and a fluorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H14FN3S

Molecular Weight

251.33 g/mol

IUPAC Name

1-[(E)-1-cyclopropylethylideneamino]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C12H14FN3S/c1-8(9-2-3-9)15-16-12(17)14-11-6-4-10(13)5-7-11/h4-7,9H,2-3H2,1H3,(H2,14,16,17)/b15-8+

InChI Key

OVZJWODREFQSFQ-OVCLIPMQSA-N

Isomeric SMILES

C/C(=N\NC(=S)NC1=CC=C(C=C1)F)/C2CC2

Canonical SMILES

CC(=NNC(=S)NC1=CC=C(C=C1)F)C2CC2

Origin of Product

United States

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